N-2-adamantyl-4-butoxybenzamide
Description
N-2-Adamantyl-4-butoxybenzamide is a benzamide derivative featuring a unique structural framework. The compound is characterized by an adamantyl group attached to the nitrogen atom at the 2-position and a butoxy group at the 4-position of the benzene ring. The adamantyl moiety, a rigid bicyclic hydrocarbon, imparts high lipophilicity and steric bulk, which are advantageous for enhancing binding affinity to hydrophobic pockets in biological targets and improving metabolic stability . The butoxy group, an ether-linked alkyl chain, may contribute to balanced solubility and reduced polarity compared to shorter alkoxy substituents.
Properties
IUPAC Name |
N-(2-adamantyl)-4-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-2-3-8-24-19-6-4-16(5-7-19)21(23)22-20-17-10-14-9-15(12-17)13-18(20)11-14/h4-7,14-15,17-18,20H,2-3,8-13H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLADGHMFLNLRKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
N-(2-Nitrophenyl)-4-Bromo-Benzamide (I) and 4MNB
These compounds () share a benzamide core but differ in substituents. N-(2-Nitrophenyl)-4-bromo-benzamide (I) contains a nitro group (electron-withdrawing) at the 2-position and a bromine atom (halogen bonding capable) at the 4-position. The related 4MNB adds a methoxy group (electron-donating) at the 4-position. Key comparisons include:
- Steric Effects: The adamantyl group in N-2-adamantyl-4-butoxybenzamide introduces greater steric hindrance than the nitro or methoxy groups in 4MNB, likely influencing molecular packing (e.g., crystallographic asymmetry noted in 4MNB ).
N-(4-Aminobutyl)-4-Azido-2-Hydroxybenzamide
This compound () features an azido group (photoreactive), a hydroxy group (hydrogen-bond donor), and an aminobutyl chain. Key distinctions from the target compound include:
- Functional Reactivity : The azido group enables photoaffinity labeling, a property absent in the adamantyl/butoxy derivative.
- Solubility and Charge: The aminobutyl chain introduces a positively charged amine under physiological conditions, enhancing hydrophilicity compared to the neutral butoxy and adamantyl groups.
Physicochemical and Pharmacological Properties
A comparative analysis of substituent-driven properties is summarized below:
Research Findings and Implications
- Crystallographic Behavior : 4MNB exhibits two molecules per asymmetric unit, suggesting steric interactions influence packing . The adamantyl group in the target compound may further disrupt crystalline order due to its bulk.
- Solubility Trends : The butoxy group likely improves aqueous solubility compared to nitro or bromo substituents, which are more polar but prone to stronger intermolecular interactions (e.g., halogen bonding in bromo derivatives).
- Biological Interactions: Adamantyl’s lipophilicity could enhance membrane permeability relative to azido or aminobutyl groups, though this may reduce target specificity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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